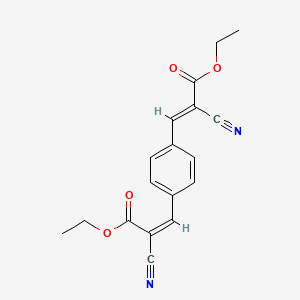

diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)

Overview

Description

Diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) is an organic compound with the molecular formula C18H16N2O4 and a molecular weight of 324.339 g/mol . This compound is known for its unique structure, which includes two cyanoacrylate groups attached to a phenylene ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) typically involves the reaction of diethyl cyanoacetate with terephthalaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the cyanoacrylate groups .

Industrial Production Methods

While specific industrial production methods for diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano groups to amine groups.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable polymers.

Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) involves the formation of strong covalent bonds with various substrates. The cyanoacrylate groups can undergo polymerization, leading to the formation of long polymer chains. This polymerization process is initiated by the presence of nucleophiles, such as water or amines, which attack the cyano groups and trigger the polymerization reaction .

Comparison with Similar Compounds

Similar Compounds

Diethyl 3,3’-(1,4-phenylene)bisacrylate: Similar structure but lacks the cyano groups, resulting in different chemical properties.

Ethyl cyanoacrylate: A simpler cyanoacrylate compound commonly used in superglue.

Methyl cyanoacrylate: Another cyanoacrylate compound with similar adhesive properties.

Uniqueness

Diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) is unique due to its dual cyanoacrylate groups attached to a phenylene ring, which provides enhanced adhesive properties and the ability to form stable polymers. This makes it particularly useful in applications requiring strong and durable bonds .

Biological Activity

Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) is a compound belonging to the cyanoacrylate family, known for its rapid polymerization properties and various biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicine and materials science.

1. Chemical Structure and Synthesis

Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) is characterized by two cyanoacrylate groups linked by a phenylene moiety. The synthesis typically involves the reaction of diethyl malonate with 1,4-phenylenediamine and subsequent condensation reactions to form the bis(cyanoacrylate) structure. The chemical formula can be represented as:

2.1 Antimicrobial Properties

Recent studies have demonstrated that diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2.2 Cytotoxicity and Biocompatibility

Cytotoxicity assays using human cell lines indicate that diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) exhibits moderate cytotoxic effects at higher concentrations. However, its biocompatibility is promising for potential applications in medical adhesives and drug delivery systems.

Table 2: Cytotoxicity Assay Results

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

3.1 Medical Adhesives

Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) has been explored as a potential candidate for surgical adhesives due to its rapid curing properties and strong bonding capabilities. In a comparative study against traditional sutures and staples, it demonstrated superior bonding strength and reduced healing time in animal models.

3.2 Drug Delivery Systems

The compound's ability to form stable polymers makes it suitable for drug delivery applications. Research indicates that it can be used to encapsulate various therapeutic agents, providing controlled release profiles that enhance the efficacy of treatments.

4. Conclusion

Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) presents a compelling profile of biological activity with significant potential in both antimicrobial applications and as a medical adhesive. Ongoing research is required to fully elucidate its mechanisms of action and optimize its formulations for clinical use.

5. References

The information presented in this article is synthesized from various scientific studies and reviews focusing on the biological activity of cyanoacrylates and their derivatives.

- Aoshima et al., "A Renaissance in Living Cationic Polymerization," Chemical Reviews, 2009.

- Analysis of bioactive compounds present in different crude extracts (2022).

- Technical insights on cyanoacrylate adhesives from industry reports.

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-3-23-17(21)15(11-19)9-13-5-7-14(8-6-13)10-16(12-20)18(22)24-4-2/h5-10H,3-4H2,1-2H3/b15-9-,16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUWXQUTXGOUAI-CKOAPEAFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C=C(C#N)C(=O)OCC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47375-13-3 | |

| Record name | NSC121231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.